1-(3-Iodopropoxy)-4-methoxybenzene

Beschreibung

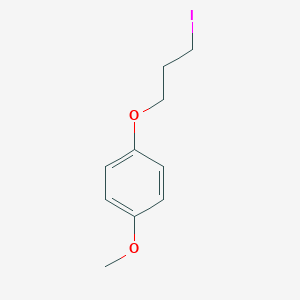

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-iodopropoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYRCWMYISITHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458856 | |

| Record name | 3-(4-Methoxyphenoxy)-1-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118943-23-0 | |

| Record name | 3-(4-Methoxyphenoxy)-1-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 1-(3-Iodopropoxy)-4-methoxybenzene

CAS Number: 118943-23-0

This technical guide provides a comprehensive overview of 1-(3-Iodopropoxy)-4-methoxybenzene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a valuable reagent in the synthesis of complex organic molecules.[1] While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 1-(3-Bromopropoxy)-4-methoxybenzene | Value for 4-Iodoanisole |

| CAS Number | 118943-23-0 | 6267-37-4[2] | 696-62-8 |

| Molecular Formula | C₁₀H₁₃IO₂[1] | C₁₀H₁₃BrO₂[2] | C₇H₇IO |

| Molecular Weight | 292.11 g/mol [1] | 245.11 g/mol [2] | 234.03 g/mol [3] |

| Appearance | Brown Oil[1] | Not specified | Pale yellow powder[3] |

| Storage | 2-8°C Refrigerator[1] | Not specified | Not specified |

Synthesis

The primary route for the synthesis of this compound is through a Finkelstein reaction, a nucleophilic substitution where an alkyl halide is converted to another. In this case, the more readily available 1-(3-bromopropoxy)-4-methoxybenzene is treated with an iodide salt in a suitable solvent.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is a generalized procedure based on the classic Finkelstein reaction.[4]

-

Materials:

-

1-(3-bromopropoxy)-4-methoxybenzene

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-bromopropoxy)-4-methoxybenzene in anhydrous acetone.

-

Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate (sodium bromide) indicates the reaction is proceeding.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated sodium bromide is removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure.

-

The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

-

Caption: Role of this compound in the synthesis of Stigmatellin.

Spectral Data (Predicted and from Analogous Compounds)

Table 2: Expected and Comparative Spectral Data

| Technique | Expected Peaks/Signals for this compound | Comparative Data from 4-Iodoanisole (¹H NMR) [5] |

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.8-7.5 ppm), Methoxy protons (~3.8 ppm), Propoxy chain protons (multiplets, ~2.0-4.0 ppm) | δ 3.78 (s, 3H), 6.61-6.74 (m, 2H), 7.48-7.65 (m, 2H) |

| ¹³C NMR | Aromatic carbons (~114-160 ppm), Methoxy carbon (~55 ppm), Propoxy chain carbons (~30-70 ppm), Carbon bearing iodine (~5 ppm) | δ 55.3, 82.7, 116.3, 138.2, 159.4 [5] |

| IR | C-O-C stretching (aromatic ether, ~1250 cm⁻¹), C-O-C stretching (aliphatic ether, ~1100 cm⁻¹), C-H stretching (aromatic and aliphatic), C-I stretching (~500-600 cm⁻¹) | Not directly comparable |

| Mass Spec. | Molecular ion peak (m/z = 292), Fragments corresponding to loss of iodine, the propoxy chain, and the methoxy group. | GC-MS: m/z (%) 233.95 (100) [M]⁺ [5] |

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for the analogous bromo- compound, it should be handled with care.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place as recommended. [1] The hazards associated with 1-(3-bromopropoxy)-4-methoxybenzene include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [2]Similar precautions should be taken for the iodo- derivative.

References

An In-Depth Technical Guide to 1-(3-Iodopropoxy)-4-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Iodopropoxy)-4-methoxybenzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs to predict its characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and theoretical data to facilitate further research and application.

Introduction

This compound is an aromatic ether derivative with potential applications as a building block in organic synthesis. Its structure, featuring a reactive iodo-substituent on the propyl chain and a methoxy-activated benzene ring, makes it a versatile intermediate for introducing the 4-methoxyphenoxypropyl moiety into larger molecules. One notable application is its use as a reactant in the preparation of Stigmatellin, a potent inhibitor of the cytochrome bc1 complex.[1] This guide will synthesize available information on analogous compounds to provide a robust profile of its chemical and physical properties.

Chemical and Physical Properties

Direct experimental data for this compound is scarce. The following table summarizes its predicted properties based on the known values of structurally similar compounds, such as 1-(3-Bromopropoxy)-4-methoxybenzene and 1-(3-Iodopropyl)-4-methoxybenzene.

| Property | Predicted Value for this compound | Reference Compound Data |

| Molecular Formula | C10H13IO2 | C10H13BrO2 (Bromo-analog)[2] |

| Molecular Weight | 292.11 g/mol | 245.11 g/mol (Bromo-analog)[2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Aryl halides are often colorless liquids or crystalline solids.[3] |

| Boiling Point | > 104-106 °C at 0.2 mmHg | 104-106 °C at 0.2 mmHg (for 1-(3-Bromopropyl)-4-methoxybenzene)[4] |

| Melting Point | Not available | Not available |

| Solubility | Insoluble in water; soluble in organic solvents like ethers, alcohols, and benzene. | Aryl halides are generally insoluble in water and soluble in organic solvents.[3] Ethers are also soluble in common organic solvents.[5] |

| Density | > 1.3 g/mL | Iodo-compounds are generally denser than their bromo-counterparts. |

Synthesis and Experimental Protocols

The most logical and widely used method for the preparation of this compound is the Williamson ether synthesis.[2][4][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) would act as the nucleophile, attacking 1,3-diiodopropane.

Proposed Synthesis: Williamson Ether Synthesis

Reaction Scheme:

4-methoxyphenol + 1,3-diiodopropane → this compound

Experimental Protocol:

-

Preparation of Sodium 4-methoxyphenoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Under a nitrogen atmosphere, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methoxyphenoxide.

-

-

Ether Synthesis:

-

To the freshly prepared solution of sodium 4-methoxyphenoxide, add 1,3-diiodopropane (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Figure 1: Proposed experimental workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift values for similar functional groups.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.80 - 6.90 | m | 4H | Ar-H |

| Methylene Protons | 4.05 - 4.15 | t | 2H | Ar-O-CH₂ |

| Methylene Protons | 3.30 - 3.40 | t | 2H | CH₂-I |

| Methylene Protons | 2.20 - 2.30 | p | 2H | -CH₂-CH₂-CH₂- |

| Methoxy Protons | 3.78 | s | 3H | -OCH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | ~154 | Ar-C-O |

| Aromatic Carbon | ~153 | Ar-C-OCH₃ |

| Aromatic Carbons | ~115 | Ar-CH |

| Aromatic Carbons | ~114 | Ar-CH |

| Methylene Carbon | ~68 | Ar-O-CH₂ |

| Methoxy Carbon | ~55 | -OCH₃ |

| Methylene Carbon | ~34 | -CH₂-CH₂-CH₂- |

| Methylene Carbon | ~5 | CH₂-I |

Reactivity and Applications

Reactivity

The reactivity of this compound is dominated by two main features:

-

C-I Bond: The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution. The iodine atom is an excellent leaving group, making this compound a useful alkylating agent for introducing the 4-methoxyphenoxypropyl group.

-

Aromatic Ring: The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution.[8] Reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur primarily at the ortho and para positions relative to the methoxy group. Since the para position is occupied, substitution will be directed to the ortho positions.

Applications in Synthesis

As previously mentioned, this compound serves as a key intermediate in the synthesis of complex molecules. Its role as a building block is exemplified by its use in the synthesis of Stigmatellin.[1] This highlights its utility in medicinal chemistry and drug development, where the incorporation of specific pharmacophores is crucial.

Figure 2: Logical relationship of this compound as a building block.

Safety and Handling

No specific safety data is available for this compound. However, based on its bromo-analog, it should be handled with care. The following precautions are recommended:

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Keep the container tightly closed.

Conclusion

While direct experimental data on this compound is limited, a comprehensive profile can be constructed by analyzing its structural analogs. It is predicted to be a high-boiling liquid or low-melting solid, soluble in organic solvents. Its synthesis is readily achievable through the Williamson ether synthesis. The presence of a reactive iodo-group and an activated aromatic ring makes it a valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Further experimental investigation is warranted to fully characterize its properties and expand its applications.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. youtube.com [youtube.com]

- 3. ck12.org [ck12.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

In-Depth Technical Guide: 1-(3-Iodopropoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Iodopropoxy)-4-methoxybenzene, a key reactant in the synthesis of bioactive compounds such as Stigmatellin. This document details its molecular characteristics, outlines a plausible synthesis pathway with experimental protocols, and presents this information in a clear, structured format for ease of use in a research and development setting.

Core Compound Properties

| Property | Value | Notes |

| Molecular Formula | C10H13IO2 | |

| Molecular Weight | 292.12 g/mol | [1] |

| CAS Number | 118943-23-0 | [1] |

| Appearance | Brown Oil | [1] |

| Boiling Point | Not available | Data for bromo-analogue: 104-106 °C at 0.2 mmHg |

| Density | Not available | Data for bromo-analogue: 1.311 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone. | Inferred from structural similarity and reaction conditions. |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, beginning with the formation of its bromo-analogue via a Williamson ether synthesis, followed by a halogen exchange reaction (Finkelstein reaction) to yield the final iodo-compound.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the two key reactions in the proposed synthesis pathway.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an organohalide.

Materials:

-

4-Methoxyphenol

-

1,3-Dibromopropane

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane to the reaction mixture.

-

Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-Bromopropoxy)-4-methoxybenzene.

Step 2: Synthesis of this compound (Finkelstein Reaction)

The Finkelstein reaction is an S_N2 reaction that involves the exchange of one halogen for another. It is particularly effective for converting alkyl chlorides or bromides to alkyl iodides.

Materials:

-

1-(3-Bromopropoxy)-4-methoxybenzene

-

Sodium iodide (NaI)

-

Acetone, anhydrous

Procedure:

-

Dissolve 1-(3-Bromopropoxy)-4-methoxybenzene in anhydrous acetone.

-

Add an excess of sodium iodide to the solution.

-

Reflux the mixture for 12-24 hours. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be further purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex natural products. Its primary documented application is as a reactant in the total synthesis of Stigmatellin.

Role in Stigmatellin Synthesis

Stigmatellins are a class of potent inhibitors of the cytochrome bc1 complex in the mitochondrial respiratory chain, making them of interest in the development of antifungal and antimalarial drugs. The synthesis of Stigmatellin A involves the coupling of the this compound moiety with other fragments to construct the complex molecular architecture.

The logical relationship of its application is depicted below.

Caption: Application of this compound in drug development.

References

A Comprehensive Technical Guide to 1-(3-Iodopropoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Iodopropoxy)-4-methoxybenzene, a key chemical intermediate. The document details its chemical properties, a likely synthetic route with experimental protocols, and its significant application in the synthesis of the bioactive compound Stigmatellin.

Chemical and Physical Properties

This compound is a chemical compound with the IUPAC name This compound . It is primarily utilized as a reactant in multi-step organic syntheses. Below is a summary of its known physical and chemical properties. For comparative purposes, data for its common precursor, 1-(3-Bromopropoxy)-4-methoxybenzene, is also included.

| Property | This compound | 1-(3-Bromopropoxy)-4-methoxybenzene |

| IUPAC Name | This compound | 1-(3-Bromopropoxy)-4-methoxybenzene[1] |

| Synonyms | Not widely available | 3-bromo-1-(4-methoxyphenoxy)propane |

| CAS Number | 118943-23-0[2] | 6267-37-4[1] |

| Molecular Formula | C₁₀H₁₃IO₂[2] | C₁₀H₁₃BrO₂[1] |

| Molecular Weight | 292.12 g/mol [2] | 245.11 g/mol [1] |

| Appearance | Brown Oil[2] | Liquid |

| Boiling Point | Data not available | 104-106 °C at 0.2 mmHg |

| Density | Data not available | 1.311 g/mL at 25 °C |

| Solubility | Data not available | Data not available |

Synthetic Protocols

The synthesis of this compound is most effectively achieved through a two-step process, beginning with a Williamson ether synthesis to form the bromo-precursor, followed by a Finkelstein halogen exchange reaction.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

This step involves the reaction of 4-methoxyphenol with 1,3-dibromopropane under basic conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-methoxyphenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: While stirring the mixture, add 1,3-dibromopropane (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-(3-Bromopropoxy)-4-methoxybenzene.

Step 2: Synthesis of this compound (Finkelstein Reaction)

This is a classic S\N2 reaction where the bromide is displaced by iodide.[3][4]

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(3-Bromopropoxy)-4-methoxybenzene (1 equivalent) in acetone.

-

Addition of Iodide Salt: Add sodium iodide (1.5 equivalents) to the solution. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which helps to drive the reaction to completion.[4]

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours. The precipitation of sodium bromide indicates the progress of the reaction.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off the precipitated sodium bromide. The acetone is then removed from the filtrate by evaporation under reduced pressure. The residue, which is the crude this compound, can be further purified if necessary.

Application in Drug Development: Synthesis of Stigmatellin

This compound is a crucial reactant in the synthesis of Stigmatellin.[2] Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[5][6]

The inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a decrease in ATP synthesis and the generation of reactive oxygen species.[7][8] Due to this mechanism, Stigmatellin and its analogues are valuable tools in biochemical research and have been investigated for their potential therapeutic properties.

Relevance to Signaling Pathways

While this compound itself is not known to directly interact with signaling pathways, its synthetic product, Stigmatellin, has a well-defined molecular target that is integral to cellular energy metabolism. The inhibition of the cytochrome bc1 complex has significant downstream effects that can influence cellular signaling, particularly pathways sensitive to cellular redox state and energy charge, such as those involving AMPK and pathways leading to apoptosis.

The cytochrome bc1 complex is a critical component of the electron transport chain, which is responsible for generating the proton gradient that drives ATP synthesis. Stigmatellin binds to the Q_o site of cytochrome b within the complex, thereby blocking the oxidation of ubiquinol.[5]

References

- 1. 1-(3-Bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Finkelstein Reaction [organic-chemistry.org]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Stigmatellin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 1-(3-Iodopropoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Iodopropoxy)-4-methoxybenzene is a halogenated aromatic ether with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its structural features, including the methoxy-substituted benzene ring and the iodopropoxy chain, give rise to a unique spectral profile. Understanding these spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

This technical guide presents a comprehensive overview of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Due to the lack of direct experimental data, the spectral properties of the analogous compound, 1-(3-Bromopropoxy)-4-methoxybenzene, are provided as a reference, followed by a detailed prediction of the spectral shifts and patterns expected for the iodo-derivative.

Predicted and Reference Spectral Data

The following tables summarize the experimental spectral data for 1-(3-Bromopropoxy)-4-methoxybenzene and the predicted data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted and Reference)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| This compound | ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to OCH₃) |

| (Predicted) | ~6.80 | d, J ≈ 9.0 Hz | 2H | Ar-H (meta to OCH₃) |

| ~3.95 | t, J ≈ 6.0 Hz | 2H | O-CH₂-CH₂-CH₂-I | |

| ~3.75 | s | 3H | Ar-OCH₃ | |

| ~3.30 | t, J ≈ 6.5 Hz | 2H | O-CH₂-CH₂-CH₂-I | |

| ~2.20 | quint, J ≈ 6.2 Hz | 2H | O-CH₂-CH₂-CH₂-I | |

| 1-(3-Bromopropoxy)-4-methoxybenzene | 6.88 | d, J = 9.1 Hz | 2H | Ar-H (ortho to OCH₃) |

| (Reference) | 6.84 | d, J = 9.1 Hz | 2H | Ar-H (meta to OCH₃) |

| 4.04 | t, J = 5.9 Hz | 2H | O-CH₂-CH₂-CH₂-Br | |

| 3.77 | s | 3H | Ar-OCH₃ | |

| 3.59 | t, J = 6.4 Hz | 2H | O-CH₂-CH₂-CH₂-Br | |

| 2.25 | quint, J = 6.1 Hz | 2H | O-CH₂-CH₂-CH₂-Br |

Table 2: ¹³C NMR Spectral Data (Predicted and Reference)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| This compound | ~153.8 | Ar-C (C-OCH₃) |

| (Predicted) | ~153.0 | Ar-C (C-O-CH₂-) |

| ~115.5 | Ar-CH (ortho to OCH₃) | |

| ~114.8 | Ar-CH (meta to OCH₃) | |

| ~67.0 | O-CH₂-CH₂-CH₂-I | |

| ~55.8 | Ar-OCH₃ | |

| ~33.0 | O-CH₂-CH₂-CH₂-I | |

| ~2.5 | O-CH₂-CH₂-CH₂-I | |

| 1-(3-Bromopropoxy)-4-methoxybenzene | 153.8 | Ar-C (C-OCH₃) |

| (Reference) | 153.2 | Ar-C (C-O-CH₂-) |

| 115.6 | Ar-CH (ortho to OCH₃) | |

| 114.7 | Ar-CH (meta to OCH₃) | |

| 66.0 | O-CH₂-CH₂-CH₂-Br | |

| 55.8 | Ar-OCH₃ | |

| 31.9 | O-CH₂-CH₂-CH₂-Br | |

| 30.0 | O-CH₂-CH₂-CH₂-Br |

Table 3: IR Spectral Data (Predicted and Reference)

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| This compound | ~3000-2850 | m-s | C-H stretch (aromatic & aliphatic) |

| (Predicted) | ~1510 | s | C=C stretch (aromatic) |

| ~1240 | s | C-O-C stretch (aryl ether) | |

| ~1040 | s | C-O-C stretch (alkyl ether) | |

| ~825 | s | p-disubstituted benzene | |

| ~500-600 | m-s | C-I stretch | |

| 1-(3-Bromopropoxy)-4-methoxybenzene | 2960-2840 | m-s | C-H stretch (aliphatic) |

| (Reference) | 1510 | s | C=C stretch (aromatic) |

| 1245 | s | C-O-C stretch (aryl ether) | |

| 1040 | s | C-O-C stretch (alkyl ether) | |

| 820 | s | p-disubstituted benzene | |

| 500-600 | m-s | C-Br stretch |

Table 4: Mass Spectrometry Data (Predicted)

| Ion Type | m/z (Predicted) | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 292 | C₁₀H₁₃IO₂⁺ |

| [M - I]⁺ | 165 | Loss of iodine radical |

| [M - C₃H₆I]⁺ | 123 | Cleavage of the propoxy chain |

| [C₇H₇O]⁺ | 107 | Benzylic cleavage |

| [C₆H₅O]⁺ | 93 | Loss of methoxy group from a rearranged fragment |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the conversion of an alkyl bromide to an alkyl iodide.

Reaction:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-Bromopropoxy)-4-methoxybenzene (1.0 eq) in acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The precipitated sodium bromide can be removed by filtration.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with a dilute solution of sodium thiosulfate to remove any remaining iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectral Analysis

The following are general experimental protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

-

The ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to spectral characterization of this compound.

This comprehensive guide provides researchers and scientists with the necessary information to understand, synthesize, and characterize this compound, facilitating its use in further research and development.

An In-depth Technical Guide to the 13C NMR Data of 1-(3-Iodopropoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 1-(3-Iodopropoxy)-4-methoxybenzene. Due to the absence of experimentally published 13C NMR spectra for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring 13C NMR data, intended to aid researchers in the experimental validation of these predictions.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated by analyzing the chemical shifts of structurally related compounds, including anisole and 1-iodopropane, and considering the electronic effects of the substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~154 | Aromatic carbon attached to the ether oxygen, deshielded. |

| C2, C6 | ~115 | Aromatic carbons ortho to the methoxy group, shielded by resonance. |

| C3, C5 | ~116 | Aromatic carbons meta to the methoxy group. |

| C4 | ~159 | Aromatic carbon bearing the methoxy group, significantly deshielded. |

| OCH3 | ~55 | Carbon of the methoxy group, typical for anisole derivatives. |

| OCH2 | ~69 | Methylene carbon attached to the ether oxygen, deshielded. |

| CH2 | ~34 | Methylene carbon adjacent to the iodinated carbon. |

| CH2I | ~7 | Methylene carbon directly bonded to iodine, significantly shielded due to the heavy atom effect. |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for obtaining a 13C NMR spectrum of an organic compound like this compound.[1][2][3]

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering chemical shift. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.[3]

-

Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the chemical shifts of the sample.[4]

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.

-

Tuning and Locking: The spectrometer's probe should be tuned to the 13C frequency. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

3. Data Acquisition:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed. In this experiment, the sample is irradiated with a broad range of proton frequencies, which collapses the carbon-proton spin-spin coupling, resulting in a spectrum where each unique carbon atom appears as a single line.[5]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typical for qualitative spectra.

-

Number of Scans: Due to the low natural abundance of 13C (1.1%), a large number of scans (from several hundred to several thousand) are usually required to obtain a spectrum with a good signal-to-noise ratio.[1]

-

Spectral Width: The spectral width should be set to encompass the expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).[6]

-

4. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is phase-corrected to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

Logical Workflow for 13C NMR Data Interpretation

The following diagram illustrates the logical workflow for predicting and interpreting the 13C NMR spectrum of this compound.

Caption: Workflow for predicting and interpreting the 13C NMR spectrum.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. books.rsc.org [books.rsc.org]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. bhu.ac.in [bhu.ac.in]

Navigating the Safety Profile of 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential safety and hazards associated with 1-(3-Iodopropoxy)-4-methoxybenzene. Due to the limited availability of direct safety data for this specific compound, this guide synthesizes information from structurally related analogs, including anisole, propyl iodide, and 3-iodo-1-propanol, to construct a predictive hazard profile. It details standardized experimental protocols for assessing key toxicological endpoints and presents available quantitative data from analogous compounds in a structured format. Furthermore, a generalized workflow for chemical safety assessment is provided to guide researchers in the evaluation of novel chemical entities.

Predicted Hazard Profile of this compound

Based on its structural components—an alkoxybenzene and an iodinated alkyl chain—this compound is anticipated to present a multi-faceted hazard profile. The following is an inferred profile based on available data for analogous compounds.

GHS Classification (Predicted)

-

Flammable Liquids: May be combustible, similar to anisole.

-

Acute Toxicity (Oral, Dermal, Inhalation): Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on data for propyl iodide and 3-iodo-1-propanol.[1][2]

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[1][3]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects, a concern with some alkyl iodides.[4]

-

Carcinogenicity: Suspected of causing cancer, a concern with some alkylating agents.[4]

Physical and Chemical Hazards

The compound is likely a liquid at room temperature. Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.[5][6] It may be sensitive to light and air, with the potential for hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen iodide upon combustion.[7][8]

Health Hazards

-

Inhalation: Vapors may cause respiratory tract irritation, and at high concentrations, could lead to central nervous system effects like drowsiness or dizziness.[1][3][7][9]

-

Skin Contact: Expected to cause skin irritation.[1][3] Prolonged or repeated exposure may lead to dryness or cracking.[5][6]

-

Eye Contact: Expected to cause serious eye irritation.[1][3]

Quantitative Toxicity Data from Structural Analogs

The following tables summarize available quantitative toxicity data for structural analogs of this compound. This data should be used as an estimation for preliminary risk assessment.

Table 1: Acute Toxicity Data for Structural Analogs

| Compound | CAS No. | Test | Route | Species | Value | Reference |

| Anisole | 100-66-3 | LD50 | Oral | Rat | 3700 mg/kg | [6] |

| Propyl Iodide | 107-08-4 | LC50 | Inhalation | Not Specified | Not Specified | [3] |

| 2-Iodopropane | 75-30-9 | LD50 | Oral | Not Specified | Harmful if swallowed | [10][11] |

Table 2: Hazard Statements for Structural Analogs

| Compound | GHS Hazard Statements | Reference |

| Anisole | H226: Flammable liquid and vapor. H336: May cause drowsiness or dizziness. | [5] |

| Propyl Iodide | H226: Flammable liquid and vapour. H302 + H332: Harmful if swallowed or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H412: Harmful to aquatic life with long lasting effects. | [3][4] |

| 3-Iodo-1-propanol | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][2] |

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key in vitro and in vivo toxicological assessments based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: This method is a stepwise procedure with the use of a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.[12][13][14] The substance is administered orally to a group of animals at one of the defined dose levels.[13] The outcome of the test is the classification of the substance into a toxicity class based on the observed mortality.[13]

Methodology:

-

Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used.[12] Animals are acclimatized to the laboratory conditions for at least 5 days prior to the test.

-

Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on a preliminary assessment of the substance's toxicity.

-

Procedure:

-

A group of three animals is used in each step.

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The decision to proceed to the next dose level (higher or lower) is based on the number of animals that die within a specified period.

-

-

Data Analysis: The method allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[13]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[15][16][17] The test chemical is applied topically to the RhE tissue, and cell viability is measured to determine the level of irritation.[15][17][18] A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[16][17]

Methodology:

-

Test System: A three-dimensional RhE model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used.[17][18]

-

Procedure:

-

The test chemical is applied directly to the surface of the RhE tissue.

-

Following a defined exposure period (e.g., 15-60 minutes), the chemical is removed by washing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is determined using the MTT assay, where the reduction of MTT to formazan by mitochondrial dehydrogenases of viable cells is measured spectrophotometrically.[15][18]

-

Data Interpretation: A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[16][17]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

Principle: This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that are not classified for eye irritation or serious eye damage.[19][20] The test chemical is applied to the RhCE tissue, and cell viability is assessed to predict eye irritation potential.[19][21][22]

Methodology:

-

Test System: An RhCE model, such as the EpiOcular™ model, is used.[21][22]

-

Procedure:

-

Viability Assessment: Cell viability is measured using the MTT assay.[22]

-

Data Interpretation: A chemical is identified as not requiring classification for eye irritation (UN GHS No Category) if the mean tissue viability is > 60%.[21]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Principle: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[23][24] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[23][25] The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[23][26]

Methodology:

-

Tester Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is used to detect different types of mutations.[23][24]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), usually derived from rat liver, to mimic mammalian metabolism.[23][24][25]

-

Procedure:

-

The plate incorporation method or the pre-incubation method is used.

-

In the plate incorporation method, the test chemical, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

In the pre-incubation method, the test chemical, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

-

-

Data Analysis: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[27]

Visualized Workflow for Chemical Safety Assessment

A systematic approach is crucial for evaluating the safety of a new chemical entity. The following diagram illustrates a generalized workflow for chemical safety assessment.

Conclusion

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 3-Iodo-1-propanol | C3H7IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sodiumiodide.net [sodiumiodide.net]

- 4. lobachemie.com [lobachemie.com]

- 5. carlroth.com [carlroth.com]

- 6. uni-muenster.de [uni-muenster.de]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. google.com [google.com]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. iivs.org [iivs.org]

- 18. thepsci.eu [thepsci.eu]

- 19. scantox.com [scantox.com]

- 20. oecd.org [oecd.org]

- 21. tecolab-global.com [tecolab-global.com]

- 22. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 23. nib.si [nib.si]

- 24. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 25. enamine.net [enamine.net]

- 26. biosafe.fi [biosafe.fi]

- 27. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Theoretical Properties of 1-(3-Iodopropoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of the organic compound 1-(3-Iodopropoxy)-4-methoxybenzene. Due to a lack of extensive experimental data in publicly available literature, this document focuses on predicted physicochemical and spectroscopic characteristics, plausible synthetic routes with detailed experimental protocols, and a hypothesized biological relevance based on its role as a potential precursor to the known cytochrome bc1 complex inhibitor, Stigmatellin. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related molecules in medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 118943-23-0, is an aromatic ether derivative. Its structure, featuring a methoxybenzene moiety linked to an iodinated propyl chain, suggests its potential as a versatile intermediate in organic synthesis. Notably, it has been identified as a reactant in the preparation of Stigmatellin[1], a potent inhibitor of the mitochondrial and photosynthetic respiratory chain[2]. Understanding the theoretical properties of this precursor is crucial for optimizing synthetic strategies and exploring the structure-activity relationships of Stigmatellin and other potential derivatives. This guide synthesizes predicted data and established chemical principles to provide a detailed theoretical profile of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IO₂ | Pharmaffiliates[1] |

| Molecular Weight | 292.11 g/mol | Pharmaffiliates[1] |

| Appearance | Brown Oil | Pharmaffiliates[1] |

| CAS Number | 118943-23-0 | Pharmaffiliates[1] |

| IUPAC Name | This compound | N/A |

| Predicted XLogP3 | 3.2 | PubChem (Analog: 1-(3-Bromopropoxy)-4-methoxybenzene)[3] |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem (Analog: 1-(3-Bromopropoxy)-4-methoxybenzene)[3] |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem (Analog: 1-(3-Bromopropoxy)-4-methoxybenzene)[3] |

| Predicted Rotatable Bond Count | 4 | PubChem (Analog: 1-(3-Bromopropoxy)-4-methoxybenzene)[3] |

Spectroscopic Properties (Predicted)

Due to the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on established principles and computational tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are generated using online NMR prediction tools and by analyzing data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d | 2H | Ar-H (ortho to -OCH₃) |

| ~6.80 | d | 2H | Ar-H (ortho to -O(CH₂)₃I) |

| ~4.00 | t | 2H | -O-CH₂- |

| ~3.77 | s | 3H | -OCH₃ |

| ~3.35 | t | 2H | -CH₂-I |

| ~2.25 | p | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~153.5 | Ar-C (-OCH₃) |

| ~153.0 | Ar-C (-O(CH₂)₃I) |

| ~115.5 | Ar-CH (ortho to -OCH₃) |

| ~114.5 | Ar-CH (ortho to -O(CH₂)₃I) |

| ~67.0 | -O-CH₂- |

| ~55.6 | -OCH₃ |

| ~33.0 | -CH₂-CH₂-CH₂- |

| ~2.5 | -CH₂-I |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are listed below, based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1610, 1590, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O-C stretch (asymmetric, aryl alkyl ether) |

| 1030 | Strong | C-O-C stretch (symmetric, aryl alkyl ether) |

| ~500 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

The predicted major fragmentation pathways for this compound in an electron ionization (EI) mass spectrum are outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 292 | [M]⁺ (Molecular Ion) |

| 165 | [M - I]⁺ |

| 123 | [M - C₃H₆I]⁺ (cleavage of the propoxy chain) |

| 124 | [C₇H₈O₂]⁺ (from Mclafferty rearrangement) |

| 109 | [C₇H₉O]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis Protocols

Route 1: Two-Step Synthesis via Brominated Intermediate

This route involves the initial synthesis of 1-(3-bromopropoxy)-4-methoxybenzene via Williamson ether synthesis, followed by a Finkelstein reaction to replace the bromine with iodine.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

-

To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-bromopropoxy)-4-methoxybenzene.

Step 2: Finkelstein Reaction

-

Dissolve the 1-(3-bromopropoxy)-4-methoxybenzene (1.0 eq) obtained from Step 1 in acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux. The precipitation of sodium bromide should be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

Route 2: Direct Williamson Ether Synthesis

This route involves a one-step Williamson ether synthesis using 1,3-diiodopropane.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in a polar aprotic solvent like DMF.

-

Add a suitable base, such as sodium hydride (1.1 eq, handle with care), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0 °C and add 1,3-diiodopropane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Logical and Workflow Diagrams

Synthesis Workflow Diagrams

Caption: Plausible synthetic routes for this compound.

Potential Biological Relevance Diagram

Caption: Hypothesized biological pathway involving this compound as a precursor to Stigmatellin.

Potential Biological Activity and Significance

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, its role as a reactant in the synthesis of Stigmatellin provides a strong basis for hypothesizing its relevance in the context of mitochondrial function.

Stigmatellin is a well-characterized inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain[2]. It specifically binds to the quinol oxidation (Qo) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Given that this compound can serve as a building block for Stigmatellin, it is plausible that this compound, or its derivatives, could be explored as potential modulators of mitochondrial function. The presence of the iodinated alkoxy chain could influence lipophilicity and binding affinity to target proteins.

Furthermore, some studies have indicated that hydroxy- and alkoxy-substituted benzene derivatives can have varying metabolic fates and toxicological profiles[4]. The introduction of an iodine atom could further modify these properties. Therefore, any investigation into the biological effects of this compound should also include a thorough toxicological assessment.

Conclusion

This technical guide has provided a detailed theoretical framework for the properties of this compound. While experimental data remains scarce, the predicted spectroscopic characteristics and plausible synthetic routes outlined herein offer a solid starting point for researchers. The hypothesized link to the biological activity of Stigmatellin suggests that this compound and its analogs may be of interest in the field of drug discovery, particularly for targeting mitochondrial bioenergetics. Further experimental validation of the theoretical data presented in this guide is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

References

- 1. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stigmatellin - Wikipedia [en.wikipedia.org]

- 3. 1-(3-Bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-(3-Iodopropoxy)-4-methoxybenzene Derivatives in Neurodegenerative Disease Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Iodopropoxy)-4-methoxybenzene and its halogenated analogs serve as critical synthetic intermediates in the development of pharmacologically active compounds, particularly in the realm of neurodegenerative diseases. While direct biological activity of this specific iodo-derivative is not extensively documented, its utility as a molecular scaffold is paramount. This guide elucidates the synthesis of potent dual-inhibitor donepezil analogues targeting acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), key enzymes implicated in Alzheimer's disease pathology. We present a comprehensive overview of their synthesis, quantitative biological activity, detailed experimental protocols for enzymatic assays, and a visualization of the pertinent signaling pathways.

Introduction: The Strategic Importance of a Synthetic Intermediate

This compound, and more commonly its bromo- and chloro-analogs, are versatile building blocks in medicinal chemistry. The 4-methoxyphenyl ether moiety is a common feature in a variety of biologically active molecules. The three-carbon propoxy linker, terminating in a reactive halide, provides an ideal electrophilic site for nucleophilic substitution reactions. This allows for the convenient introduction of the 4-methoxyphenoxypropyl group onto various amine- or thiol-containing scaffolds, thereby enabling the synthesis of a diverse range of derivatives for biological screening. A prime example of its application is in the synthesis of donepezil analogues, where this intermediate is used to construct molecules with dual inhibitory activity against key targets in Alzheimer's disease.

Synthesis of Bioactive Donepezil Analogues

The synthesis of dual-inhibitor donepezil analogues from 1-(3-halopropoxy)-4-methoxybenzene intermediates is a key application of this chemical scaffold. The following workflow outlines a general synthetic strategy.

Caption: Synthetic workflow for donepezil analogues.

Biological Activity of Synthesized Donepezil Analogues

The synthesized donepezil analogues have been evaluated for their inhibitory activity against two key enzymes implicated in Alzheimer's disease: acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). The quantitative data for a selection of these compounds are summarized below.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Donepezil | hAChE | 6.21 | [1] |

| BACE-1 | 194 | [1] | |

| Analogue 4 | hAChE | 4.11 | [1] |

| BACE-1 | 18.3 | [1] | |

| Analogue 8b | EeAChE | 21 | [2] |

| Analogue 8c | EeAChE | 140 | [2] |

| Analogue 8e | EeAChE | 44 | [2] |

| Analogue 8f | EeAChE | 61 | [2] |

| Analogue 8h | EeAChE | 130 | [2] |

*hAChE: human Acetylcholinesterase; EeAChE: Acetylcholinesterase from Electrophorus electricus

Detailed Experimental Protocols

Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

A representative procedure for the synthesis of the key intermediate is as follows:

To a solution of 4-methoxyphenol in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 1,3-dibromopropane. The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by thin-layer chromatography. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford 1-(3-bromopropoxy)-4-methoxybenzene.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The AChE inhibitory activity is determined spectrophotometrically using a modified Ellman's method.[1][3][4][5] The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the acetylcholinesterase enzyme. The plate is incubated for a short period before initiating the reaction by adding the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is monitored spectrophotometrically at 405-412 nm. The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of a control. IC50 values are then determined from the dose-response curves.

β-Secretase 1 (BACE-1) Inhibition Assay (FRET-based)

BACE-1 inhibitory activity is commonly assessed using a Fluorescence Resonance Energy Transfer (FRET) based assay.[6][7][8][9][10] This assay utilizes a specific peptide substrate that is labeled with a donor and a quencher fluorophore. In its intact state, the proximity of the quencher to the donor results in the suppression of the donor's fluorescence. Upon cleavage of the substrate by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence. The assay is performed in a 96- or 384-well plate format. The test compound is incubated with the BACE-1 enzyme and the FRET substrate in an appropriate assay buffer. The fluorescence is measured over time using a fluorescence plate reader with excitation and emission wavelengths specific to the fluorophore pair. The rate of substrate cleavage is determined, and the percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. IC50 values are subsequently calculated from the resulting dose-response curves.

Signaling Pathways in Alzheimer's Disease Targeted by Donepezil Analogues

The dual-inhibitor donepezil analogues synthesized from 1-(3-halopropoxy)-4-methoxybenzene target two key pathways in the pathology of Alzheimer's disease: the cholinergic deficit and the amyloid cascade. The following diagram illustrates this dual mechanism of action.

Caption: Signaling pathway of dual-inhibitor donepezil analogues.

By inhibiting AChE, these analogues increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling which is crucial for cognitive functions.[11][12] Simultaneously, by inhibiting BACE-1, they reduce the production of amyloid-beta peptides, the primary component of the amyloid plaques that are a hallmark of Alzheimer's disease. This dual-pronged approach holds significant promise for the development of more effective therapies for this devastating neurodegenerative condition.[13][14][15]

References

- 1. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 2. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]

- 13. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]

- 15. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide to its Synthesis and Chemical Profile

For Immediate Release

This technical guide provides a comprehensive overview of 1-(3-Iodopropoxy)-4-methoxybenzene, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a robust synthesis protocol, and its known applications, primarily as a building block in the synthesis of complex natural products like Stigmatellin. While the specific "discovery" of this compound is not extensively documented in scientific literature, its utility as a reagent is well-established.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C10H13IO2. Its structure features a methoxybenzene group linked to an iodopropoxy chain via an ether bond. The following table summarizes its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C10H13IO2 |

| Molecular Weight | 292.11 g/mol |

| CAS Number | 118943-23-0[1] |

| IUPAC Name | This compound |

| Synonyms | 3-(4-Methoxyphenoxy)propyl iodide, 3-(4-Methoxyphenoxy)-1-iodopropane |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the Williamson ether synthesis, followed by a Finkelstein reaction.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

This initial step involves the reaction of 4-methoxyphenol with an excess of 1,3-dibromopropane under basic conditions.

Experimental Protocol:

-

To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K2CO3, 1.5 eq).

-

Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Introduce 1,3-dibromopropane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 12-24 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-bromopropoxy)-4-methoxybenzene as a pure compound.

Step 2: Synthesis of this compound

The second step is a halide exchange reaction, converting the bromo-intermediate to the desired iodo-compound.

Experimental Protocol:

-

Dissolve 1-(3-bromopropoxy)-4-methoxybenzene (1.0 eq) in acetone.

-

Add sodium iodide (NaI, 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate (sodium bromide) is an indicator of reaction progression.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | δ (ppm) |

| ~6.8 (d, 2H, Ar-H) | ~159.0 (C-OAr) |

| ~6.8 (d, 2H, Ar-H) | ~153.0 (C-OMe) |

| ~4.0 (t, 2H, -O-CH2-) | ~115.0 (Ar-CH) |

| ~3.8 (s, 3H, -OCH3) | ~114.5 (Ar-CH) |

| ~3.3 (t, 2H, -CH2-I) | ~67.0 (-O-CH2-) |

| ~2.2 (p, 2H, -CH2-CH2-CH2-) | ~55.5 (-OCH3) |

| ~33.0 (-CH2-CH2-CH2-) | |

| ~3.0 (-CH2-I) |

Note: Predicted chemical shifts are based on data from similar compounds and may vary depending on the solvent and experimental conditions.

Applications in Synthesis

The primary documented application of this compound is as a reactant in the total synthesis of Stigmatellin, a potent inhibitor of the mitochondrial and photosynthetic respiratory chain.[1] Its structure provides a versatile scaffold for introducing a substituted aromatic ring into a larger molecule.

Biological Activity

To date, there are no specific studies in the public domain that report on the biological activity or signaling pathway modulation of this compound itself. Its significance in the scientific literature is currently confined to its role as a synthetic intermediate. Researchers interested in the biological effects of related compounds should direct their investigations toward the final natural products synthesized using this intermediate, such as Stigmatellin.

Conclusion

This compound is a valuable synthetic building block, particularly in the field of natural product synthesis. This guide provides a foundational understanding of its chemical properties and a reliable method for its preparation. Further research into the potential biological activities of this and structurally related compounds could open new avenues for drug discovery and development.

References

Literature Review of 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(3-Iodopropoxy)-4-methoxybenzene is a bifunctional organic molecule containing an iodoalkane and a methoxybenzene moiety. Its utility primarily lies in its role as a building block in multi-step organic syntheses. The presence of a reactive carbon-iodine bond makes it an excellent substrate for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of the 3-(4-methoxyphenoxy)propyl group into more complex molecular architectures. A significant application of this compound is as a precursor in the total synthesis of Stigmatellin A.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 1-(3-Bromopropoxy)-4-methoxybenzene, are presented in Table 1.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 1-(3-Bromopropoxy)-4-methoxybenzene |

| Molecular Formula | C₁₀H₁₃IO₂ | C₁₀H₁₃BrO₂[1] |

| Molecular Weight | 292.11 g/mol | 245.11 g/mol [1] |

| CAS Number | 118943-23-0 | 6267-37-4[1] |

| Appearance | Not Reported | Liquid |

| Boiling Point | Not Reported | Not Reported |

| IUPAC Name | This compound | 1-(3-bromopropoxy)-4-methoxybenzene[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of its bromo-analogue, 1-(3-bromopropoxy)-4-methoxybenzene, via a Williamson ether synthesis. The subsequent step is a Finkelstein reaction to replace the bromine atom with iodine.

Step 1: Williamson Ether Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this case, 4-methoxyphenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane in an SN2 reaction.

Experimental Protocol:

-

Materials: 4-methoxyphenol, 1,3-dibromopropane, a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), and an appropriate solvent (e.g., acetone or dimethylformamide (DMF)).

-

Procedure:

-

To a solution of 4-methoxyphenol in the chosen solvent, add the base portionwise at a controlled temperature (e.g., 0 °C for NaH).

-

Stir the mixture for a specified time to ensure complete formation of the phenoxide.

-

Add 1,3-dibromopropane to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-bromopropoxy)-4-methoxybenzene.

-

Step 2: Finkelstein Reaction to Yield this compound

The Finkelstein reaction is a halogen exchange reaction, where an alkyl halide is converted to another by reacting with an excess of a metal halide salt. The reaction is driven to completion by the precipitation of the less soluble metal halide in the chosen solvent. To synthesize this compound, the bromo precursor is treated with sodium iodide in acetone.

Experimental Protocol:

-

Materials: 1-(3-Bromopropoxy)-4-methoxybenzene, sodium iodide (NaI), and acetone.

-

Procedure:

-

Dissolve 1-(3-bromopropoxy)-4-methoxybenzene in acetone.

-

Add an excess of sodium iodide to the solution.

-

Reflux the reaction mixture. The reaction progress can be monitored by TLC. The formation of a precipitate (sodium bromide) will be observed.

-

After the reaction is complete, cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and sodium thiosulfate solution to remove any remaining iodine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

-